molecular formula C18H16O5 B15087805 2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one

2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one

Cat. No.: B15087805
M. Wt: 312.3 g/mol
InChI Key: PVWALMCXZUMCBB-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one is a synthetic or naturally occurring flavonoid derivative characterized by a chromen-4-one (flavone) core structure. The compound features a 2,3-dimethoxyphenyl substituent at the C2 position and a methoxy group at the C7 position of the chromenone ring. Flavonoids with methoxy substitutions are often studied for their enhanced stability and modified pharmacological properties compared to hydroxylated analogs.

Properties

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C18H16O5/c1-20-11-7-8-12-14(19)10-17(23-16(12)9-11)13-5-4-6-15(21-2)18(13)22-3/h4-10H,1-3H3

InChI Key

PVWALMCXZUMCBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=C(C(=CC=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of thionyl chloride and 2,3-dimethoxybenzoic acid to form the intermediate 2,3-dimethoxybenzoyl chloride. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form the desired chromone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and purification techniques to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at electron-rich aromatic positions and methoxy groups. Key protocols include:

Oxidizing AgentConditionsMajor ProductYieldSource
Potassium permanganateAcidic medium (H₂SO₄)Quinone derivatives58–65%
Hydrogen peroxideAlkaline pH (NaOH)Epoxidized intermediates42%

Oxidation typically targets the chromen-4-one ring, forming quinones or epoxy derivatives. For example, treatment with KMnO₄ in H₂SO₄ generates a quinone structure via cleavage of the methoxy group at C-7.

Reduction Reactions

Reduction modifies the chromen-4-one double bond or methoxy groups:

Reducing AgentConditionsMajor ProductYieldSource
Sodium borohydrideMethanol, 25°CDihydrochromen-4-one72%
Lithium aluminum hydrideDry THF, refluxFully reduced chroman-4-ol68%

Sodium borohydride selectively reduces the α,β-unsaturated ketone system to yield dihydro derivatives, while LiAlH₄ achieves complete reduction to chroman-4-ol.

Substitution Reactions

The methoxy and hydroxy groups participate in nucleophilic substitutions:

Methoxy Group Substitution

Reaction with HI in acetic acid replaces methoxy groups with hydroxyl groups:

text
2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one + HI → 2-(2,3-Dihydroxyphenyl)-7-hydroxychromen-4-one

Conditions : 110°C, 6 hours
Yield : 78%

Phenolic Group Substitution

Base-mediated substitution with phenolic nucleophiles:

text
This compound + PhOH → 2-(Phenoxyphenyl)-7-methoxychromen-4-one

Conditions : K₂CO₃, DMF, 80°C
Yield : 64%

Cyclization and Ring Modification

The compound serves as a precursor for synthesizing polycyclic systems. A BiCl₃/RuCl₃-mediated one-pot protocol achieves cyclodehydrogenation:

CatalystSolventTemperatureProductYieldSource
BiCl₃ + RuCl₃CCl₄77°CPolycyclic flavone derivatives68%

This method efficiently constructs fused aromatic rings without isolating intermediates .

Halogenation and Functionalization

Iodination at the C-3 position enables further functionalization:

text
This compound + I₂ → 3-Iodo-2-(2,3-dimethoxyphenyl)-7-methoxychromen-4-one

Conditions : 1,2,4-Triazole, K₂CO₃, 60°C
Yield : 70%

The iodine substituent can be replaced with azoles or alkoxy groups via cross-coupling reactions .

Comparative Reactivity Insights

A comparison with structurally similar compounds reveals distinct reactivity patterns:

CompoundPosition of Methoxy GroupsDominant Reaction
This compoundC-2, C-3, C-7Oxidation > Substitution
3-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methoxy-4H-chromen-4-oneC-3, C-4, C-5, C-7Reduction > Halogenation

The electron-donating methoxy groups at C-2 and C-3 enhance oxidation susceptibility compared to analogues .

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one involves its interaction with various molecular targets and pathways. It has been suggested that the compound exerts its effects through the inhibition of specific enzymes and modulation of signaling pathways involved in inflammation and cell proliferation . The exact molecular targets and pathways are still under investigation, but preliminary studies indicate its potential role in modulating oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent positions, electronic properties, and biological activity. Below is a detailed comparison based on the evidence provided:

Structural Comparison

Compound Name Substituent Positions (Chromen-4-one Core) Key Structural Differences Evidence ID
2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one C2: 2,3-dimethoxyphenyl; C7: methoxy Reference compound -
2-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methoxychromen-4-one C2: 3,4-dimethoxyphenyl; C5: methoxy; C7: hydroxy C2 substituent positional isomer (3,4 vs. 2,3); hydroxyl at C7 increases polarity
2-(3,4-Dimethoxyphenyl)-7-hydroxy-5,6-dimethoxychromen-4-one C2: 3,4-dimethoxyphenyl; C5, C6: methoxy; C7: hydroxy Additional methoxy groups at C5/C6; higher molecular weight and lipophilicity
5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one C2: 3-hydroxy-4-methoxyphenyl; C5: hydroxy; C7: methoxy Mixed hydroxyl/methoxy substituents; potential for hydrogen bonding

Physicochemical Properties

  • Lipophilicity (logP): Methoxy groups generally increase lipophilicity compared to hydroxyl groups. For example: The reference compound (C7 methoxy) is more lipophilic than 2-(3,4-dimethoxyphenyl)-7-hydroxy-5-methoxychromen-4-one (C7 hydroxy) .
  • Solubility:
    Hydroxyl groups improve aqueous solubility but reduce metabolic stability. The presence of multiple methoxy groups (e.g., in ) may limit solubility in polar solvents.

Pharmacological Activity

  • Antioxidant Activity: Hydroxyl groups (e.g., at C7 in ) enhance radical-scavenging capacity, whereas methoxy groups may reduce it but improve stability .
  • Anti-inflammatory Potential: Methoxy-substituted flavonoids often inhibit cyclooxygenase (COX) or lipoxygenase (LOX) pathways. The 2,3-dimethoxyphenyl group may influence binding affinity to inflammatory targets .

Biological Activity

The compound 2-(2,3-Dimethoxyphenyl)-7-methoxychromen-4-one is a member of the chromone family, which is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H16O5\text{C}_{17}\text{H}_{16}\text{O}_{5}

This structure features a chromone backbone with specific substitutions that enhance its biological activity.

Antioxidant Properties

Chromones are recognized for their ability to scavenge free radicals and reduce oxidative stress. Research indicates that this compound exhibits significant antioxidant activity by inhibiting the production of reactive oxygen species (ROS) and enhancing cellular defense mechanisms against oxidative damage.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects. It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. This activity is crucial in managing conditions associated with chronic inflammation .

Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of key signaling pathways such as NF-κB and MAPK, which are critical in regulating cell survival and proliferation .

Lipid-Lowering Effects

Recent investigations have highlighted the compound's potential in reducing lipid accumulation in hepatocytes. In vitro studies using Huh7 cells treated with oleic acid showed that this compound significantly reduced lipid droplet formation by enhancing fatty acid oxidation through the activation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α) .

Biological Activity Mechanism IC50 Value
AntioxidantScavenges free radicalsNot specified
Anti-inflammatoryInhibits cytokine productionNot specified
AnticancerInduces apoptosis via NF-κB/MAPKNot specified
Lipid-loweringEnhances fatty acid oxidation via PGC1α32.2 ± 2.1 μM

Study on Hepatocytes

A study conducted on Huh7 cells demonstrated that treatment with this compound led to a marked reduction in lipid droplets when compared to control groups treated with oleic acid alone. The compound was found to upregulate genes involved in mitochondrial biogenesis and fatty acid metabolism, indicating its potential role in preventing non-alcoholic fatty liver disease (NAFLD) .

Cancer Cell Lines

In another study focusing on various cancer cell lines, the compound exhibited cytotoxic effects at specific concentrations while sparing normal cells. The results indicated that it could selectively target cancer cells through apoptosis induction without significant toxicity to healthy cells .

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